molecular formula C6H10O4 B571474 (1,2,3,4,5,6-13C6)hexanedioic acid CAS No. 942037-55-0

(1,2,3,4,5,6-13C6)hexanedioic acid

Cat. No.: B571474
CAS No.: 942037-55-0
M. Wt: 152.096
InChI Key: WNLRTRBMVRJNCN-IDEBNGHGSA-N
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Mechanism of Action

Target of Action

Adipic Acid-13C6 is the 13C labeled version of Adipic acid . Adipic acid is associated with several metabolic disorders, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . These are the primary targets of Adipic Acid-13C6.

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Adipic Acid-13C6 is involved in several biochemical pathways related to the metabolic disorders it is associated with. For instance, it is linked with the HMG-CoA lyase deficiency, which is a disorder of leucine metabolism and ketogenesis . It is also associated with carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency, which are inborn errors of metabolism .

Pharmacokinetics

It is known that the incorporation of stable isotopes like 13c can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given its association with several metabolic disorders, it can be inferred that its action would likely result in changes to the metabolic processes related to these disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,2,3,4,5,6-13C6)hexanedioic acid is typically synthesized through the oxidation of cyclohexane or cyclohexene using isotopically labeled precursors. One common laboratory method involves the oxidation of cyclohexene with potassium permanganate under acidic conditions . The reaction is as follows:

C6H10+2KMnO4+2H2OC6H10O4+2MnO2+2KOH\text{C}_6\text{H}_{10} + 2\text{KMnO}_4 + 2\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_{10}\text{O}_4 + 2\text{MnO}_2 + 2\text{KOH} C6​H10​+2KMnO4​+2H2​O→C6​H10​O4​+2MnO2​+2KOH

Industrial Production Methods

Industrially, adipic acid is produced by the oxidation of cyclohexane with nitric acid. The process involves the formation of cyclohexanone and cyclohexanol intermediates, which are further oxidized to adipic acid .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5,6-13C6)hexanedioic acid undergoes various chemical reactions, including:

    Oxidation: Converts cyclohexane to adipic acid.

    Reduction: Can be reduced to hexanediol.

    Substitution: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alcohols in the presence of acid catalysts.

Major Products

    Oxidation: Adipic acid.

    Reduction: Hexanediol.

    Substitution: Adipate esters.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Phthalic-13C6 acid
  • Muconic-13C6 acid
  • 4-Methyl-2-pentanone-13C6

Uniqueness

(1,2,3,4,5,6-13C6)hexanedioic acid is unique due to its specific labeling with carbon-13, which makes it particularly useful in tracing studies. Unlike other similar compounds, it is primarily used in the synthesis of nylon and other polymers, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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